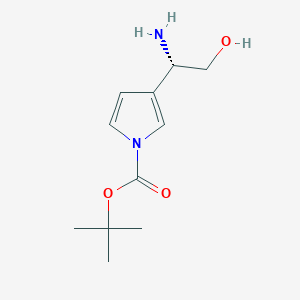
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of (S)-(+)-2-Amino-1-propanol as a starting material, which undergoes a series of reactions to introduce the tert-butyl and pyrrole groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl and pyrrole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-2-Amino-1-propanol: A precursor used in the synthesis of the target compound.
3-Amino-2-hydroxybutanoic acids: Structurally similar compounds with different functional groups.
Uniqueness
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its chiral nature also makes it valuable for studying stereochemistry and developing enantioselective processes.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-13)9(12)7-14/h4-6,9,14H,7,12H2,1-3H3/t9-/m1/s1 |
Clé InChI |
RFHGZYUJTVQQCA-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=CC(=C1)[C@@H](CO)N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


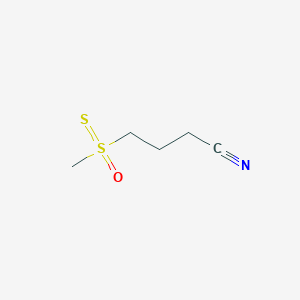
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

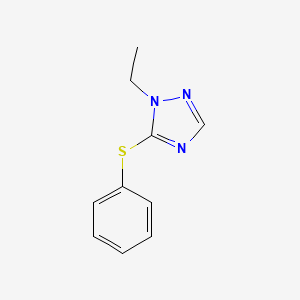
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)

![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

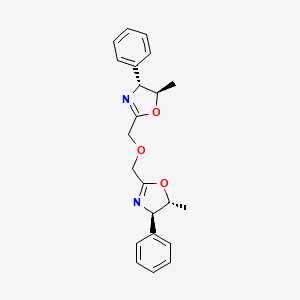
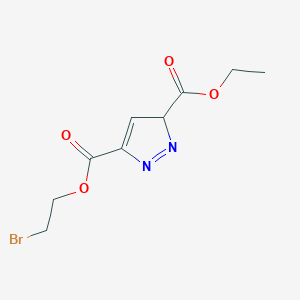
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
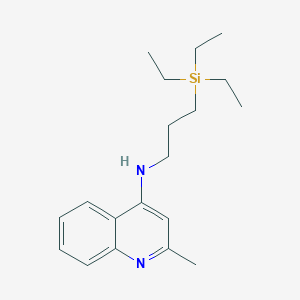
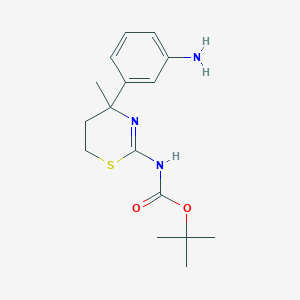
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
